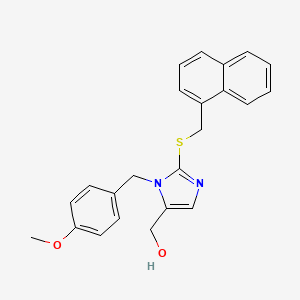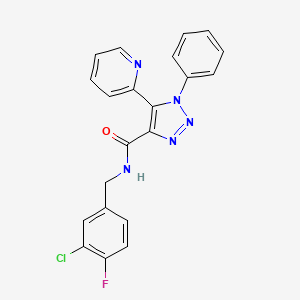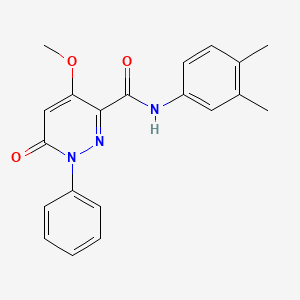
(1-(4-methoxybenzyl)-2-((naphthalen-1-ylmethyl)thio)-1H-imidazol-5-yl)methanol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Synthesis Analysis
While there isn’t specific information available on the synthesis of this exact compound, related compounds have been synthesized using various methods. For instance, the synthesis of pyrazoline was performed via a one-pot three-component reaction under microwave irradiation . Additionally, catalytic protodeboronation of pinacol boronic esters has been reported, which could potentially be relevant to the synthesis of this compound .科学的研究の応用
Enzymatic Degradation of Organic Pollutants
Organic pollutants present in industrial wastewater pose significant environmental challenges. Enzymatic approaches involving redox mediators have been explored for their remediation. Redox mediators enhance the efficiency of pollutant degradation by enzymes like laccases and peroxidases. This method shows promise for the treatment of various organic compounds, indicating a potential application area for the chemical , if it can act as a substrate or mediator in these processes (Husain & Husain, 2007).
Biodegradation of Petroleum Organosulfur Compounds
The biodegradation of organosulfur compounds in petroleum, a major environmental concern, has been studied extensively. Research focusing on compounds like dibenzothiophene and its derivatives, similar in structure to the compound , demonstrates the microbial capacity to degrade these pollutants. This suggests a potential research interest in exploring the biodegradability of (1-(4-methoxybenzyl)-2-((naphthalen-1-ylmethyl)thio)-1H-imidazol-5-yl)methanol in similar contexts (Kropp & Fedorak, 1998).
Catalysis in Methanol Reforming
The reforming of methanol to produce hydrogen, a clean energy carrier, involves various catalytic processes. Research in Cu-based catalysts for methanol reforming highlights the importance of catalyst development for efficient hydrogen production. The compound could potentially be explored for its catalytic properties in such reforming processes, contributing to the advancement of hydrogen energy technologies (Yong et al., 2013).
Decolorization and Detoxification of Synthetic Dyes
The enzymatic treatment of synthetic dyes in wastewater has emerged as an effective strategy for pollution control. Enzymes like peroxidases and laccases, in the presence of redox mediators, can degrade recalcitrant dyes. The compound could be studied for its potential role as a mediator in enhancing the enzymatic decolorization and detoxification of dyes, offering an innovative solution for wastewater treatment (Husain, 2006).
Nonsteroidal Antiestrogens Research
In the medical field, the search for nonsteroidal antiestrogens for the treatment of hormone-dependent breast tumors has led to significant research. Understanding the structure-activity relationships of compounds with potential antiestrogenic effects is crucial. The chemical structure of (1-(4-methoxybenzyl)-2-((naphthalen-1-ylmethyl)thio)-1H-imidazol-5-yl)methanol might provide a novel framework for developing new therapeutic agents in this category, highlighting an area for further investigation (Magarian et al., 1994).
特性
IUPAC Name |
[3-[(4-methoxyphenyl)methyl]-2-(naphthalen-1-ylmethylsulfanyl)imidazol-4-yl]methanol |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H22N2O2S/c1-27-21-11-9-17(10-12-21)14-25-20(15-26)13-24-23(25)28-16-19-7-4-6-18-5-2-3-8-22(18)19/h2-13,26H,14-16H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CRQNKLKDGUSBPT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)CN2C(=CN=C2SCC3=CC=CC4=CC=CC=C43)CO |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H22N2O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
390.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(1-(4-methoxybenzyl)-2-((naphthalen-1-ylmethyl)thio)-1H-imidazol-5-yl)methanol | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。





![2-[3-(4-methylphenyl)-5-sulfanyl-4H-1,2,4-triazol-4-yl]acetic acid](/img/structure/B2513487.png)
![2-Ethyl-5-((4-ethylphenyl)(4-(2-fluorophenyl)piperazin-1-yl)methyl)thiazolo[3,2-b][1,2,4]triazol-6-ol](/img/structure/B2513488.png)
![N-(benzo[d]thiazol-2-yl)-2-((4-oxo-1-(p-tolyl)-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-6-yl)thio)acetamide](/img/structure/B2513489.png)
![1-[4-(2-thienyl)-2-pyrimidinyl]-1H-pyrrole-2-carbonitrile](/img/structure/B2513490.png)

![2-[6-(Furan-2-ylmethyl)-4,7,8-trimethyl-1,3-dioxopurino[7,8-a]imidazol-2-yl]acetamide](/img/structure/B2513492.png)
![N1-(2-methoxyethyl)-N2-(2-(4-methoxyphenyl)-5,5-dioxido-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)oxalamide](/img/structure/B2513495.png)


![N-[2-(4-chlorophenyl)ethyl]-3-[(4-ethoxyphenyl)(methyl)sulfamoyl]thiophene-2-carboxamide](/img/structure/B2513500.png)